molecular formula C7H7N3S B13565149 1-Azido-2-(methylsulfanyl)benzene

1-Azido-2-(methylsulfanyl)benzene

Cat. No.: B13565149
M. Wt: 165.22 g/mol
InChI Key: KYLGTBOGPWJNMH-UHFFFAOYSA-N
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Description

1-Azido-2-(methylsulfanyl)benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This compound consists of a benzene ring substituted with an azido group (-N₃) and a methylsulfanyl group (-SCH₃), making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(methylsulfanyl)aniline with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Formation of azido-substituted benzene derivatives.

    Reduction: Formation of amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-Azido-2-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(methylsulfanyl)benzene primarily involves its reactivity as an azide. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-2-(methylsulfanyl)benzene is unique due to the presence of both an azido group and a methylsulfanyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-azido-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGTBOGPWJNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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